
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones. . The structure of this compound consists of a pyrazolidinone ring with a phenylethyl group attached to it, making it a unique and interesting compound for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one typically involves the cyclocondensation of methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate. This reaction is catalyzed by acids and results in the formation of a new 18-membered nitrogen macroheterocycle . Another method involves the reaction of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate in ethanol at room temperature, yielding 5-(2-hydroxyethyl)pyrazolidin-3-one .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, acids, and oxidizing agents. The reaction conditions typically involve mild temperatures and solvents such as ethanol .
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrazolidinones and macroheterocycles. These products have been studied for their potential biological activities and applications in different fields .
Wissenschaftliche Forschungsanwendungen
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has shown promise as a potential therapeutic agent due to its diverse biological activities . In medicine, derivatives of this compound have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties . Additionally, it has applications in the agrochemical industry as a potential pesticide or herbicide .
Wirkmechanismus
The mechanism of action of 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways in biological systems. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one can be compared to other similar compounds such as 3,5-pyrazolidinediones and 1,2-dihydropyrazol-3-one . These compounds share a similar pyrazolidinone core structure but differ in their substituents and biological activities.
List of Similar Compounds:- 3,5-Pyrazolidinedione
- 1,2-Dihydropyrazol-3-one
- Methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate
Eigenschaften
CAS-Nummer |
62807-99-2 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
5-phenacylpyrazolidin-3-one |
InChI |
InChI=1S/C11H12N2O2/c14-10(8-4-2-1-3-5-8)6-9-7-11(15)13-12-9/h1-5,9,12H,6-7H2,(H,13,15) |
InChI-Schlüssel |
BOWABSQZYJXFGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NNC1=O)CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



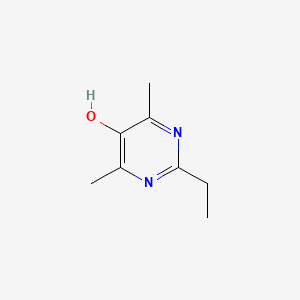


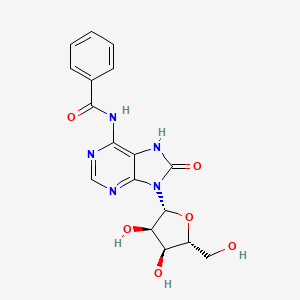

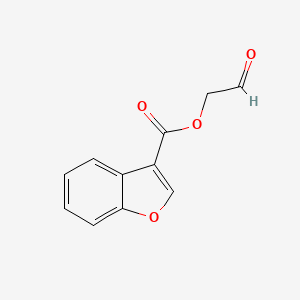
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
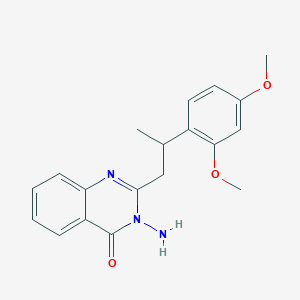
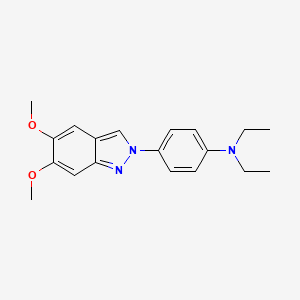
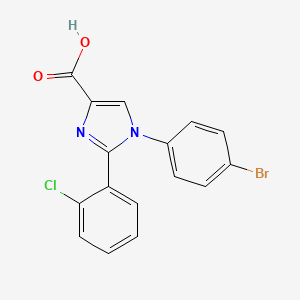
![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)
